

An In-depth Technical Guide to 2,4-Dichloro-5-thiazolecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-5-thiazolecarboxylic acid

Cat. No.: B1313551

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CAS Number: 62019-56-1

This technical guide provides a comprehensive overview of **2,4-Dichloro-5-thiazolecarboxylic acid**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis, and its role in the development of biologically active molecules.

Chemical and Physical Properties

While **2,4-Dichloro-5-thiazolecarboxylic acid** is a commercially available chemical intermediate, detailed experimental data on its physical properties are not extensively published. The following table summarizes the available and predicted data for the compound and its immediate precursor, 2,4-Dichloro-5-thiazolecarboxaldehyde.

Property	2,4-Dichloro-5-thiazolecarboxylic acid	2,4-Dichloro-5-thiazolecarboxaldehyde
CAS Number	62019-56-1	92972-48-0
Molecular Formula	C4HCl2NO2S	C4HCl2NOS
Molecular Weight	198.03 g/mol [1]	182.03 g/mol [2]
Melting Point	Data not available	47-53 °C[2]
Boiling Point	385 °C at 760 mmHg (Predicted)	307.1 ± 45.0 °C (Predicted)[2]
Density	Data not available	1.690 ± 0.06 g/cm ³ (Predicted) [2]
Solubility	Data not available	Slightly soluble in DMSO and Methanol[2]
XlogP (Predicted)	2.7[1]	Not available

Safety Information

Comprehensive safety data for **2,4-Dichloro-5-thiazolecarboxylic acid** is limited. However, based on available information for similar chlorinated thiazole compounds, caution is advised when handling this chemical. The following table outlines the known GHS information.

GHS Classification	Hazard Statements	Precautionary Statements	Pictograms
Not fully established	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H410: Very toxic to aquatic life with long lasting effects (Based on similar compounds) ^[3]	P261: Avoid breathing dust/fume/gas/mist/vapours/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell P302+P352: IF ON SKIN: wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	Unavailable

Users should consult a full Safety Data Sheet (SDS) from their supplier before handling and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The synthesis of **2,4-Dichloro-5-thiazolecarboxylic acid** is typically achieved through the oxidation of its corresponding aldehyde, 2,4-Dichloro-5-thiazolecarboxaldehyde. The following

are detailed experimental protocols for the synthesis of both the precursor aldehyde and the final carboxylic acid.

Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

A common method for the synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde involves the reaction of 2,4-thiazolidinedione with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction).^[4]

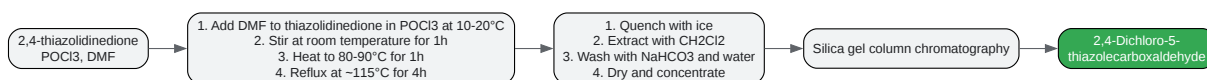
Materials:

- 2,4-thiazolidinedione
- Phosphorus oxychloride (POCl_3)
- N,N-dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Ice
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend 2,4-thiazolidinedione (0.4 mol) in phosphorus oxychloride (2.4 mol).
- Cool the suspension to 10-20 °C using an ice bath.

- Slowly add dimethylformamide (0.44 mol) dropwise to the suspension over 15 minutes, maintaining the temperature between 10-20 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Heat the reaction mixture to 80-90 °C and stir for an additional hour.
- Increase the temperature to reflux (approximately 115 °C) and continue stirring for about 4 hours, or until the evolution of HCl gas ceases.
- Cool the reaction mixture to room temperature and slowly pour it into 2 kg of ice with vigorous stirring.
- Extract the aqueous mixture with dichloromethane (3 x 1 L).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 2,4-Dichloro-5-thiazolecarboxaldehyde.[4]



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Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde.

Synthesis of 2,4-Dichloro-5-thiazolecarboxylic acid

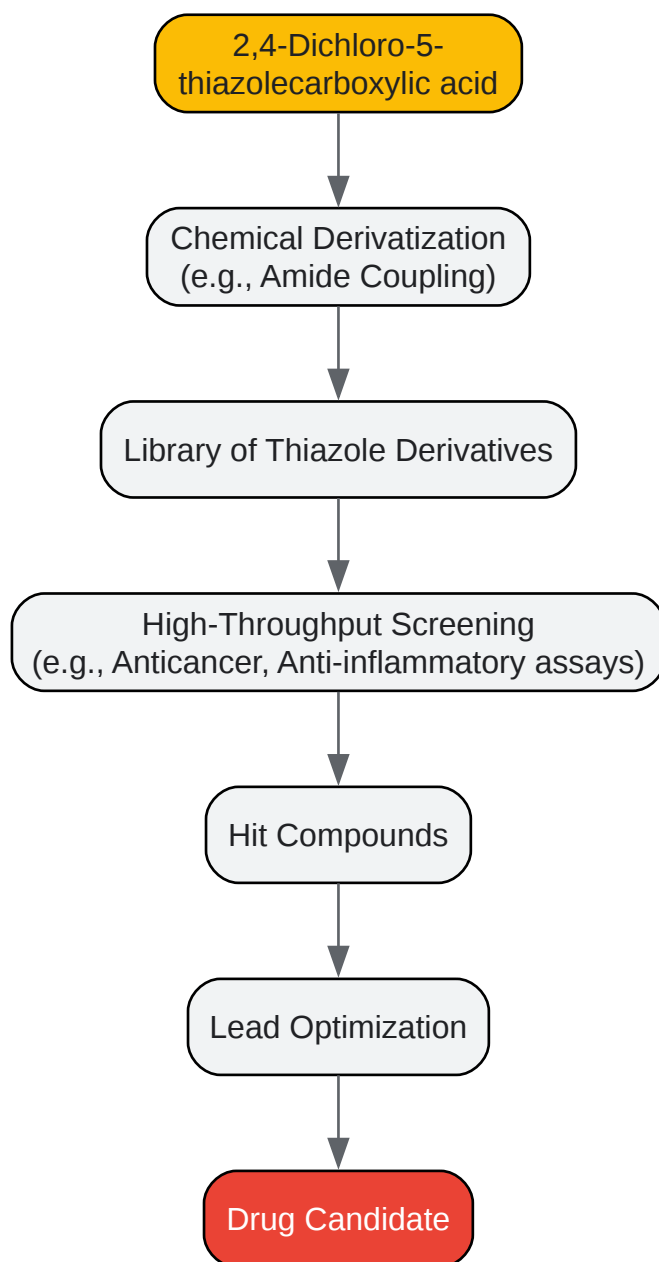
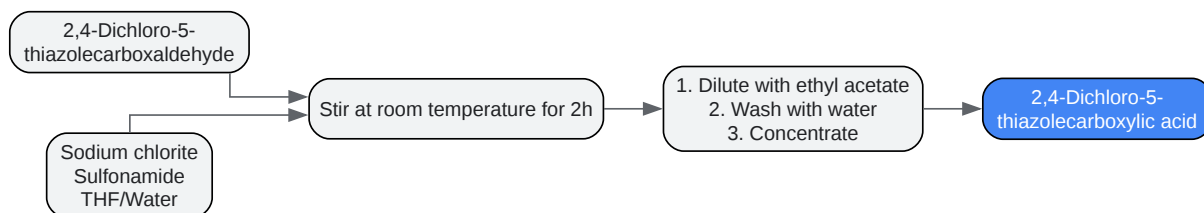
The carboxylic acid is prepared by the oxidation of the corresponding aldehyde.

Materials:

- 2,4-Dichloro-5-thiazolecarboxaldehyde
- Sulfonamide
- Sodium chlorite
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate

Procedure:

- In a suitable reaction vessel, dissolve 2,4-Dichloro-5-thiazolecarboxaldehyde (500 mg, 2.74 mmol) in a mixture of tetrahydrofuran (18 ml) and water (12 ml).
- To this solution, add sulfonamide (346 mg, 3.56 mmol) and an aqueous solution of sodium chlorite (323 mg, 3.56 mmol in 2 ml of water).
- Stir the reaction mixture at room temperature for 2 hours.
- Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
- Wash the organic layer with deionized water.
- Separate the organic phase and concentrate it under reduced pressure to yield **2,4-Dichloro-5-thiazolecarboxylic acid** as a yellow solid.



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References

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- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
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